molecular formula C7H16N2O B1285257 2-(4-Aminopiperidin-1-yl)ethan-1-ol CAS No. 89850-72-6

2-(4-Aminopiperidin-1-yl)ethan-1-ol

Cat. No.: B1285257
CAS No.: 89850-72-6
M. Wt: 144.21 g/mol
InChI Key: NMWIFNPFFNFXPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Aminopiperidin-1-yl)ethan-1-ol is an organic compound with the molecular formula C7H16N2O It is a derivative of piperidine, featuring an amino group and a hydroxyl group attached to the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Aminopiperidin-1-yl)ethan-1-ol typically involves the reaction of piperidine derivatives with appropriate reagents. One common method is the reductive amination of 4-piperidone with ethanolamine. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride. The reaction conditions often include a solvent like methanol or ethanol and a catalyst such as acetic acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity starting materials and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

2-(4-Aminopiperidin-1-yl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form secondary or tertiary amines.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as thionyl chloride or phosphorus tribromide for converting the hydroxyl group to a halide, followed by nucleophilic substitution.

Major Products

    Oxidation: Formation of 2-(4-aminopiperidin-1-yl)acetaldehyde or 2-(4-aminopiperidin-1-yl)acetone.

    Reduction: Formation of N-ethyl-4-aminopiperidine or N,N-diethyl-4-aminopiperidine.

    Substitution: Formation of 2-(4-aminopiperidin-1-yl)ethyl halides or other substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

2-(4-Aminopiperidin-1-yl)ethan-1-ol is primarily studied for its potential as a pharmaceutical agent. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.

  • Antimicrobial Activity : The compound exhibits notable antimicrobial properties against various bacterial strains. Studies indicate that it interferes with bacterial cell wall synthesis and disrupts membrane integrity, suggesting potential applications in treating infections caused by resistant pathogens.
  • Anticancer Properties : Research has shown that this compound can inhibit the proliferation of cancer cell lines, including breast and lung cancers. It induces apoptosis through the activation of caspase pathways and modulation of cell cycle regulators .

Organic Synthesis

In organic chemistry, this compound serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions makes it valuable in the production of specialty chemicals and other industrial applications.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial effectiveness of this compound against various strains of bacteria. The results indicated significant inhibition zones compared to control substances, highlighting its potential as a therapeutic agent against resistant bacterial infections.

Case Study 2: Anticancer Activity

In vitro studies conducted on breast cancer cell lines demonstrated that treatment with this compound led to a marked reduction in cell viability and induced apoptosis. The study suggested that this compound could be further explored as a lead compound for anticancer drug development.

Mechanism of Action

The mechanism of action of 2-(4-Aminopiperidin-1-yl)ethan-1-ol depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, modulating their activity. The presence of both amino and hydroxyl groups allows for versatile interactions with biological molecules, potentially leading to various pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Aminopiperidin-1-yl)ethanol
  • 4-Amino-1-piperidineethanol
  • 4-Amino-1-(2-hydroxyethyl)piperidine

Uniqueness

2-(4-Aminopiperidin-1-yl)ethan-1-ol is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties

Biological Activity

2-(4-Aminopiperidin-1-yl)ethan-1-ol, also known as 4-Aminopiperidine ethanol, is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C7H18N2OC_7H_{18}N_2O. Its structure features a piperidine ring with an amino group and an ethanol moiety, which contributes to its solubility and reactivity in biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including receptors and enzymes. The compound can act as a ligand, modulating the activity of specific proteins involved in various biochemical pathways. This interaction can lead to significant changes in cellular functions, including:

  • Neurotransmitter Modulation : The compound may influence neurotransmitter systems, potentially affecting mood and cognitive functions.
  • Enzyme Inhibition : It has been studied for its inhibitory effects on certain enzymes, which can be beneficial in treating conditions like diabetes and neurodegenerative diseases.

Antidiabetic Potential

Research indicates that derivatives of this compound exhibit promising antidiabetic properties. For instance, compounds derived from this structure have been evaluated as DPP-IV inhibitors, which play a crucial role in glucose metabolism by prolonging the action of incretin hormones that lower blood sugar levels. A study highlighted the efficacy of certain derivatives with IC50 values indicating competitive inhibition against DPP-IV enzymes, suggesting their potential use in managing type 2 diabetes .

Neuroprotective Effects

Another significant area of investigation is the neuroprotective potential of this compound. Studies have shown that it may exhibit protective effects against neurodegeneration by modulating cholinergic activity. For example, compounds similar to this compound have been found to inhibit acetylcholinesterase (AChE), an enzyme responsible for breaking down acetylcholine, thereby enhancing cholinergic signaling in the brain .

Case Studies

Several studies have provided insights into the biological effects of this compound:

  • Antidiabetic Activity : A novel series of derivatives were synthesized and evaluated for their DPP-IV inhibitory activity. One compound demonstrated an IC50 value of 9.25 µM, indicating significant potential as an antidiabetic agent .
  • Neuroprotective Activity : Research focused on similar piperidine derivatives revealed their ability to cross the blood-brain barrier and exert neuroprotective effects in models of Alzheimer's disease by enhancing acetylcholine levels .
  • Cytotoxicity Studies : In vitro studies assessing cytotoxicity against cancer cell lines indicated that certain derivatives could induce apoptosis and inhibit cell proliferation, suggesting potential applications in cancer therapy .

Summary Table of Biological Activities

Activity TypeCompound DerivativeIC50 Value (µM)Notes
Antidiabetic4-Aminopiperidine derivative9.25DPP-IV inhibitor
NeuroprotectivePiperidine analogsVariesAChE inhibition; potential for Alzheimer's treatment
CytotoxicityVarious derivativesVariesInduced apoptosis in cancer cell lines

Properties

IUPAC Name

2-(4-aminopiperidin-1-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O/c8-7-1-3-9(4-2-7)5-6-10/h7,10H,1-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMWIFNPFFNFXPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30577639
Record name 2-(4-Aminopiperidin-1-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30577639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89850-72-6
Record name 2-(4-Aminopiperidin-1-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30577639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-aminopiperidin-1-yl)ethan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 0.58 g of tert-butyl 1-(2-hydroxyethyl)piperidin-4-ylcarbamate obtained in step 1 in 10 ml of ethanol was added 1 ml of conc. HCl, followed by stirring for 2 hrs under reflux. The reaction mixture was cooled to room temperature, and concentrated in a reduced pressure to remove solvent. The residue was added with 10 ml of distilled water, neutralized with saturated sodium hydrogen carbonate aqueous solution, and extracted twice with 10 ml of methylene chloride. After being dried over a desiccant, the fraction was concentrated in a reduced pressure to afford 0.33 g of the title compound (Yield: 95%). 1H NMR (CDCl3) δ 3.68 (s, 2H), 3.60 (t, 2H), 2.86 (d, 2H), 2.69 (m, 1H), 2.53 (t, 2H), 2.11 (t, 2H), 1.82 (d, 2H), 1.42 (t, 2H) ppm.
Quantity
0.58 g
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
95%

Synthesis routes and methods II

Procedure details

A solution of 0.5 g of tert-butyl 4-piperidinylcarbamate, 0.21 ml of 2-bromoethanol and 2.76 g of K2CO3 in 10 ml of acetonitrile was stirred for 5 hrs under reflux. The reaction mixture was cooled to a room temperature, filtered to remove solids, and concentrated. The concentrate was purified by silica gel column chromatography (mobile phase: 20 (v/v) % EA in hexane) to afford 0.58 g of the title compound (Yield: 94%). 1H NMR (CDCl3) δ 4.76 (d, 1H), 3.65 (t, 2H), 3.48 (m, 1H), 2.92 (m, 2H), 2.59 (t, 2H), 2.26 (m, 2H), 1.94 (m, 2H), 1.52 (m, 2H), 1.44 (s, 9H) ppm.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.21 mL
Type
reactant
Reaction Step One
Name
Quantity
2.76 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
94%

Synthesis routes and methods III

Procedure details

The 4-(N-Boc amino)-1-piperidineethanol (13 g, 53.2 mmol) was treated with TFA (26 mL) for 90 mL. The TFA was removed (reduced pressure) and the TEA salt was converted to the HCl salt by treatment with 20% HCl/methanol (130 mL) at ambient temperature for 30 min. The HCl/methanol was evaporated (reduced pressure) and the residue dissolved in H2O (10 mL). The solution was cooled in an ice-bath and NaOH (10M, 35 mL) added to pH >10. The solution was warmed to RT and stirred for 15 min prior to evaporating to dryness. The residue was triturated with ether/isopropanol (2:1), filtered and evaporated to dryness. The trituration process was repeated until no salt was present in the oil (5×) to yield 6.7 g (87%) of an off-white solid.
Quantity
13 g
Type
reactant
Reaction Step One
Name
Quantity
26 mL
Type
reactant
Reaction Step One
Yield
87%

Synthesis routes and methods IV

Procedure details

Compound 191 (4.02 g, 16.46 mmol) are treated with 4M HCl in dioxane (60 ml, 240 mmol) and the mixture is stirred at room temperature for 1 h. The white precipitate is filtered off, washed with ether and dried under high vacuum. The mother liquor is concentrated and treated with ether. The white solid is filtered off and dried under high vacuum.
Quantity
4.02 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.